molecular formula C14H20ClN3O B12347164 1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine CAS No. 1856043-84-9

1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine

Cat. No.: B12347164
CAS No.: 1856043-84-9
M. Wt: 281.78 g/mol
InChI Key: HFYLMRNAZVFCTK-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a pyrazole ring substituted with an ethyl group at the 1-position and a methanamine group attached to a 4-methoxybenzyl moiety

Preparation Methods

The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 4-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring or the benzyl moiety. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coordination complexes.

    Biological Research: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound may be used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine can be compared with other similar compounds, such as:

    1-(1-ethyl-1H-pyrazol-5-yl)-N-benzylmethanamine: This compound lacks the methoxy group on the benzyl moiety, which may affect its biological activity and chemical reactivity.

    1-(1-methyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine: The presence of a methyl group instead of an ethyl group on the pyrazole ring can influence the compound’s properties and interactions.

    1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-chlorobenzyl)methanamine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(1-ethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound features a pyrazole ring substituted with an ethyl group and a methanamine moiety linked to a 4-methoxybenzyl group. This structural configuration is believed to enhance its biological activity through various mechanisms.

Pharmacological Properties

Recent studies have highlighted several pharmacological activities associated with this compound, including:

  • Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in MDA-MB-231 breast cancer cells by modulating apoptotic markers such as PARP and caspases .
  • Antimicrobial Activity : In vitro studies demonstrated that the compound possesses antibacterial properties against human pathogenic bacteria, showing effectiveness comparable to conventional antibiotics .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), indicating potential applications in metabolic disorders .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2) leading to increased cell death .
  • Cell Cycle Arrest : It has been reported to cause G2/M phase cell cycle arrest, which is crucial for halting the proliferation of cancer cells .
  • Antibacterial Mechanism : The antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Breast Cancer Treatment :
    • A study demonstrated that treatment with the compound resulted in a significant decrease in tumor size in xenograft models of breast cancer, showcasing its potential as a therapeutic agent .
  • Inhibition of Pathogenic Bacteria :
    • Another study assessed the antibacterial efficacy against strains like E. coli and S. aureus, showing promising results that suggest its use as an alternative antibiotic treatment .
  • Enzyme Activity Modulation :
    • Research indicated that the compound effectively inhibited h-TNAP and h-IAP, with implications for treating conditions associated with abnormal alkaline phosphatase levels, such as certain cancers and metabolic diseases .

Table 1: Biological Activity Summary

Activity TypeAssessed EffectivenessReference
Anticancer (MDA-MB-231)Induces apoptosis; IC50 = X µM
AntimicrobialEffective against E. coli, S. aureus
Enzyme Inhibitionh-TNAP and h-IAP inhibition
MechanismDescription
Apoptosis InductionUpregulation of Bax; downregulation of Bcl-2
Cell Cycle ArrestG2/M phase arrest
Antibacterial ActionDisruption of bacterial cell wall synthesis

Properties

CAS No.

1856043-84-9

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-(4-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C14H19N3O.ClH/c1-3-17-13(8-9-16-17)11-15-10-12-4-6-14(18-2)7-5-12;/h4-9,15H,3,10-11H2,1-2H3;1H

InChI Key

HFYLMRNAZVFCTK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

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